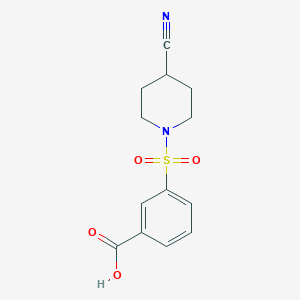
6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a nicotinic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester typically involves the following steps:
Starting Material: Nicotinic acid methyl ester is used as the starting material.
Acylation Reaction: The nicotinic acid methyl ester undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetyl group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a less electronegative group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation Products: Various oxidized forms of the nicotinic acid moiety.
Reduction Products: Compounds with reduced trifluoroacetyl groups.
Substitution Products: Derivatives with different functional groups replacing the trifluoroacetyl group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives that require high chemical resistance.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mecanismo De Acción
The mechanism by which 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
6-(Acetylamino)-nicotinic acid methyl ester: Lacks the trifluoro group, which may result in different chemical and biological properties.
6-(2,2,2-Trifluoro-acetylamino)-benzoic acid methyl ester: Similar structure but with a benzoic acid core instead of nicotinic acid, leading to different reactivity and applications.
Uniqueness: 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester is unique due to the presence of both the trifluoroacetyl group and the nicotinic acid methyl ester moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
methyl 6-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-17-7(15)5-2-3-6(13-4-5)14-8(16)9(10,11)12/h2-4H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGZZAKBGBLODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(4-Chloro-phenyl)-acetyl]-guanidine](/img/structure/B8009442.png)








![1-[1-(2,8-Dimethylimidazo[1,2-a]pyridine-3-carbonyl)-2,3-dihydroindol-5-yl]ethanone](/img/structure/B8009492.png)



